1-acetyl-4-[(6-chloroquinolin-8-yl)amino]-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
1-ACETYL-4-[(6-CHLORO-8-QUINOLYL)AMINO]-1,5-DIHYDRO-2H-PYRROL-2-ONE is a synthetic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. The presence of the quinoline moiety in its structure makes it a valuable compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ACETYL-4-[(6-CHLORO-8-QUINOLYL)AMINO]-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves the reaction of 6-chloro-8-quinolineamine with an acetylating agent in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as acetone or chloroform and a base like potassium carbonate or sodium hydroxide to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 1-ACETYL-4-[(6-CHLORO-8-QUINOLYL)AMINO]-1,5-DIHYDRO-2H-PYRROL-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: Halogen substitution reactions can occur at the chloro position, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
1-ACETYL-4-[(6-CHLORO-8-QUINOLYL)AMINO]-1,5-DIHYDRO-2H-PYRROL-2-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antimicrobial and antimalarial properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 1-ACETYL-4-[(6-CHLORO-8-QUINOLYL)AMINO]-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with specific molecular targets in the cell. The quinoline moiety can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical cellular pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Quinoline: The parent compound of many derivatives with diverse biological activities.
Isoquinoline: A structural isomer of quinoline with different chemical properties.
Uniqueness: 1-ACETYL-4-[(6-CHLORO-8-QUINOLYL)AMINO]-1,5-DIHYDRO-2H-PYRROL-2-ONE is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinoline derivatives .
Properties
Molecular Formula |
C15H12ClN3O2 |
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Molecular Weight |
301.73 g/mol |
IUPAC Name |
1-acetyl-3-[(6-chloroquinolin-8-yl)amino]-2H-pyrrol-5-one |
InChI |
InChI=1S/C15H12ClN3O2/c1-9(20)19-8-12(7-14(19)21)18-13-6-11(16)5-10-3-2-4-17-15(10)13/h2-7,18H,8H2,1H3 |
InChI Key |
ZQYHDLDIUVZHNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CC(=CC1=O)NC2=C3C(=CC(=C2)Cl)C=CC=N3 |
Origin of Product |
United States |
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